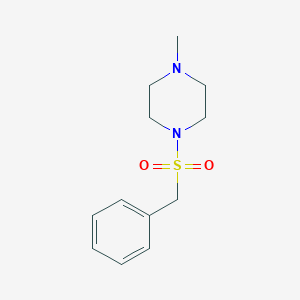
1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE is an organic compound that belongs to the class of sulfonyl-containing piperazines This compound is characterized by the presence of a benzylsulfonyl group attached to a piperazine ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves the reaction of 4-methylpiperazine with benzylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE has found applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group is known to enhance the binding affinity of the compound to its target, thereby modulating its activity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different binding sites .
Comparaison Avec Des Composés Similaires
1-(Benzylsulfonyl)piperazine: Lacks the methyl group, which may affect its binding affinity and reactivity.
4-Methylpiperazine: Lacks the benzylsulfonyl group, resulting in different chemical properties and applications.
Benzylsulfonyl chloride: Used as a precursor in the synthesis of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE.
Uniqueness: this compound is unique due to the presence of both the benzylsulfonyl and methyl groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these functional groups allows for versatile reactivity and binding interactions, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H18N2O2S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
1-benzylsulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C12H18N2O2S/c1-13-7-9-14(10-8-13)17(15,16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clé InChI |
RELNUIGKIJCEPO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















